Cas no 2138078-90-5 (N-(3-fluoroazetidin-3-yl)methyl-4-nitrobenzene-1-sulfonamide)

N-(3-Fluoroazetidin-3-yl)methyl-4-nitrobenzene-1-sulfonamide is a fluorinated sulfonamide derivative featuring a nitro-substituted aromatic ring and a strained azetidine scaffold. The presence of the fluoroazetidine moiety enhances its potential as a versatile intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. The electron-withdrawing nitro group contributes to its reactivity in nucleophilic aromatic substitution reactions, while the sulfonamide functionality offers opportunities for further derivatization. This compound’s rigid azetidine structure may improve metabolic stability and binding affinity in bioactive molecules. Its synthetic utility lies in its ability to serve as a key building block for pharmacophores targeting CNS or infectious diseases.
N-(3-fluoroazetidin-3-yl)methyl-4-nitrobenzene-1-sulfonamide structure
2138078-90-5 structure
商品名:N-(3-fluoroazetidin-3-yl)methyl-4-nitrobenzene-1-sulfonamide
CAS番号:2138078-90-5
MF:C10H12FN3O4S
メガワット:289.28338432312
CID:6240170
PubChem ID:165947929

N-(3-fluoroazetidin-3-yl)methyl-4-nitrobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-(3-fluoroazetidin-3-yl)methyl-4-nitrobenzene-1-sulfonamide
    • EN300-1168112
    • 2138078-90-5
    • N-[(3-fluoroazetidin-3-yl)methyl]-4-nitrobenzene-1-sulfonamide
    • インチ: 1S/C10H12FN3O4S/c11-10(5-12-6-10)7-13-19(17,18)9-3-1-8(2-4-9)14(15)16/h1-4,12-13H,5-7H2
    • InChIKey: OFJNYYSGNAHAEN-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1)[N+](=O)[O-])(NCC1(CNC1)F)(=O)=O

計算された属性

  • せいみつぶんしりょう: 289.05325521g/mol
  • どういたいしつりょう: 289.05325521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 433
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 112Ų

N-(3-fluoroazetidin-3-yl)methyl-4-nitrobenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1168112-0.5g
N-[(3-fluoroazetidin-3-yl)methyl]-4-nitrobenzene-1-sulfonamide
2138078-90-5
0.5g
$1357.0 2023-05-24
Enamine
EN300-1168112-0.05g
N-[(3-fluoroazetidin-3-yl)methyl]-4-nitrobenzene-1-sulfonamide
2138078-90-5
0.05g
$1188.0 2023-05-24
Enamine
EN300-1168112-0.25g
N-[(3-fluoroazetidin-3-yl)methyl]-4-nitrobenzene-1-sulfonamide
2138078-90-5
0.25g
$1300.0 2023-05-24
Enamine
EN300-1168112-1.0g
N-[(3-fluoroazetidin-3-yl)methyl]-4-nitrobenzene-1-sulfonamide
2138078-90-5
1g
$1414.0 2023-05-24
Enamine
EN300-1168112-50mg
N-[(3-fluoroazetidin-3-yl)methyl]-4-nitrobenzene-1-sulfonamide
2138078-90-5
50mg
$707.0 2023-10-03
Enamine
EN300-1168112-0.1g
N-[(3-fluoroazetidin-3-yl)methyl]-4-nitrobenzene-1-sulfonamide
2138078-90-5
0.1g
$1244.0 2023-05-24
Enamine
EN300-1168112-1000mg
N-[(3-fluoroazetidin-3-yl)methyl]-4-nitrobenzene-1-sulfonamide
2138078-90-5
1000mg
$842.0 2023-10-03
Enamine
EN300-1168112-10000mg
N-[(3-fluoroazetidin-3-yl)methyl]-4-nitrobenzene-1-sulfonamide
2138078-90-5
10000mg
$3622.0 2023-10-03
Enamine
EN300-1168112-5000mg
N-[(3-fluoroazetidin-3-yl)methyl]-4-nitrobenzene-1-sulfonamide
2138078-90-5
5000mg
$2443.0 2023-10-03
Enamine
EN300-1168112-250mg
N-[(3-fluoroazetidin-3-yl)methyl]-4-nitrobenzene-1-sulfonamide
2138078-90-5
250mg
$774.0 2023-10-03

N-(3-fluoroazetidin-3-yl)methyl-4-nitrobenzene-1-sulfonamide 関連文献

N-(3-fluoroazetidin-3-yl)methyl-4-nitrobenzene-1-sulfonamideに関する追加情報

Research Brief on N-(3-fluoroazetidin-3-yl)methyl-4-nitrobenzene-1-sulfonamide (CAS: 2138078-90-5)

N-(3-fluoroazetidin-3-yl)methyl-4-nitrobenzene-1-sulfonamide (CAS: 2138078-90-5) is a novel chemical entity that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique fluoroazetidine and nitrobenzene sulfonamide moieties, has shown promising potential in various therapeutic applications, particularly in the development of targeted inhibitors for disease-related proteins. Recent studies have explored its synthesis, physicochemical properties, and biological activity, positioning it as a candidate for further preclinical evaluation.

The synthesis of N-(3-fluoroazetidin-3-yl)methyl-4-nitrobenzene-1-sulfonamide involves a multi-step process that includes the introduction of the fluoroazetidine group and subsequent sulfonamide formation. Researchers have optimized this route to achieve high yields and purity, which are critical for downstream biological testing. The compound's stability under physiological conditions has also been investigated, with results indicating sufficient robustness for in vitro and in vivo studies. These findings have been documented in recent peer-reviewed publications, highlighting the compound's synthetic accessibility and potential for scale-up.

In terms of biological activity, N-(3-fluoroazetidin-3-yl)methyl-4-nitrobenzene-1-sulfonamide has demonstrated inhibitory effects against specific enzymes implicated in inflammatory and oncogenic pathways. For instance, preliminary data suggest that it acts as a potent modulator of protein-protein interactions involving sulfonamide-binding domains. This mechanism is of particular interest in the context of drug discovery, as it offers a new avenue for targeting previously undruggable proteins. Ongoing research aims to elucidate the compound's selectivity and off-target effects, which will be crucial for its development as a therapeutic agent.

Recent advancements in structural biology have enabled the determination of the compound's binding mode to its target proteins. X-ray crystallography and molecular docking studies have revealed key interactions between the fluoroazetidine moiety and the active site residues, providing insights into the structural determinants of its activity. These findings are expected to guide the design of derivatives with improved potency and pharmacokinetic properties. Collaborative efforts between academic and industrial research groups are currently underway to explore these possibilities.

Looking ahead, the potential applications of N-(3-fluoroazetidin-3-yl)methyl-4-nitrobenzene-1-sulfonamide extend beyond its immediate therapeutic uses. Its unique chemical structure makes it a valuable tool for probing biological systems and validating new drug targets. Furthermore, its modular synthesis allows for the incorporation of additional functional groups, enabling the generation of a diverse library of analogs. Such efforts are anticipated to yield compounds with tailored properties for specific indications, thereby broadening the scope of its utility in biomedical research.

In conclusion, N-(3-fluoroazetidin-3-yl)methyl-4-nitrobenzene-1-sulfonamide represents a promising scaffold in medicinal chemistry, with demonstrated potential in targeting disease-relevant pathways. Continued research into its mechanism of action, optimization, and preclinical evaluation will be essential to fully realize its therapeutic value. The compound's versatility and synthetic tractability further underscore its significance as a subject of ongoing investigation in the chemical biology and pharmaceutical sciences.

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